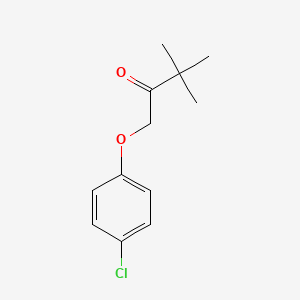

1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one

Description

BenchChem offers high-quality 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-12(2,3)11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISVKXCNQOLCJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)COC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051906 | |

| Record name | 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24473-06-1 | |

| Record name | 1-(4-Chlorophenoxy)-3,3-dimethyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24473-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanone, 1-(4-chlorophenoxy)-3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024473061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 1-(4-chlorophenoxy)-3,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butanone, 1-(4-chlorophenoxy)-3,3-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one

The following technical guide details the chemical structure, synthesis, and properties of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one , a critical intermediate in the manufacture of azole fungicides.

The Pivotal Ether Scaffold in Azole Fungicide Synthesis [1][2][3]

Executive Summary

1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one is a specialized ketone intermediate used primarily in the synthesis of systemic fungicides, most notably Triadimefon .[1][2] Its structure combines a lipophilic tert-butyl group with a reactive phenoxy-ether linkage, serving as the skeletal backbone upon which triazole or imidazole heterocycles are installed.[1][2] This guide analyzes its molecular architecture, industrial synthesis protocols, and reactivity profile, providing a roadmap for researchers in agrochemical development.

Chemical Structure & Molecular Architecture[2]

The compound is characterized by a central ketone functionality flanked by a bulky tert-butyl group and a 4-chlorophenoxy moiety.[1][2] This asymmetry dictates its chemical behavior: the tert-butyl group provides steric protection and lipophilicity (crucial for plant cuticle penetration), while the methylene group alpha to the carbonyl is the site of further functionalization.

| Feature | Specification |

| IUPAC Name | 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one |

| Common Names | Triadimefon Intermediate A; Monochlorophenoxy-pinacolone |

| Molecular Formula | C₁₂H₁₅ClO₂ |

| Molecular Weight | 226.70 g/mol |

| SMILES | CC(C)(C)C(=O)COC1=CC=C(Cl)C=C1 |

| InChI Key | Unique identifier derived from structure (e.g., generated from SMILES) |

Structural Analysis[1][2][3]

-

Steric Bulk: The tert-butyl group (3,3-dimethyl) inhibits nucleophilic attack at the carbonyl carbon, directing reactivity towards the alpha-methylene protons.[1][2]

-

Ether Linkage: The phenoxy ether bond is chemically robust, surviving harsh halogenation conditions required in subsequent synthesis steps.

-

Electronic Effects: The para-chloro substituent on the phenyl ring deactivates the aromatic ring slightly but enhances the lipophilicity (LogP), a vital trait for the bioavailability of the final fungicide.

Synthesis & Production Protocols

The industrial synthesis of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one follows a convergent pathway involving the etherification of an alpha-haloketone.[1][2]

Primary Synthesis Route: The Williamson Ether Strategy

This method couples sodium 4-chlorophenoxide with 1-bromo-3,3-dimethylbutan-2-one (

Reagents:

-

Solvent: Toluene or Glycol[1]

Protocol:

-

Phenolate Formation: 4-Chlorophenol is treated with sodium methoxide in methanol to generate sodium 4-chlorophenoxide.[1][2] The methanol is stripped to avoid side reactions.[2]

-

Coupling: The sodium phenolate is suspended in toluene.[2]

-Bromopinacolone is added slowly at elevated temperatures (80–100°C).[1][2] -

Workup: The mixture is washed with water to remove sodium bromide. The organic phase is dried and the solvent removed.[7]

-

Purification: The crude product is distilled or crystallized (if solid) to yield the target ketone.[2]

Reaction Scheme (DOT Visualization):

Figure 1: Synthetic pathway from Pinacolone to Triadimefon, highlighting the central role of the target intermediate.

Physicochemical Properties[2][3][5][8][10][12][13]

Quantitative data for 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one.

| Property | Value | Notes |

| Physical State | Crystalline Solid / Viscous Liquid | Depends on purity; often low-melting solid.[1][2] |

| Boiling Point | 304.1°C | At 760 mmHg (Predicted/Experimental).[2] |

| Melting Point | ~50–60°C | Estimated range (Triadimefon MP is 82°C).[2] |

| Density | 1.1–1.2 g/cm³ | Typical for chlorinated aromatic ketones.[2] |

| Solubility | Soluble in Toluene, DCM, Acetone | Insoluble in water. |

| Flash Point | ~117°C | Requires careful handling.[2] |

Reactivity Profile & Applications

The utility of this compound lies in its ability to undergo alpha-functionalization .[1][2] The methylene group (

The "Alpha-Activation" (Pathway to Triadimefon)

To synthesize Triadimefon, the target intermediate must be brominated again at the alpha position.[2]

-

Reaction: Target + Br₂ → 1-Bromo-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one + HBr[1][2]

-

Mechanism: Radical substitution or acid-catalyzed enolization followed by bromination.[1][2]

-

Subsequent Step: The resulting bromo-ether reacts with 1,2,4-triazole via nucleophilic substitution (S_N2) to displace the bromide, yielding Triadimefon.

Reduction

The ketone group can be reduced (e.g., using NaBH₄) to form the corresponding alcohol: 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-ol .[1][2]

-

Significance: This alcohol is the intermediate for Triadimenol , another potent fungicide.

Ketalization

Reaction with glycerol yields dioxolane derivatives (e.g., 2-(t-butyl)-2-(4-chlorophenoxymethyl)-4-hydroxymethyl-1,3-dioxolane), which are explored for broadened antifungal activity.[1][2]

Reactivity Network (DOT Visualization):

Figure 2: Divergent reactivity of the scaffold leading to different fungicide classes.[1][2]

Analytical Characterization

For researchers verifying the synthesis, the following spectral signatures are diagnostic.

Proton NMR (¹H-NMR)[1][2][4]

- 1.25 ppm (s, 9H): The distinct tert-butyl singlet.[1][2]

-

4.90 ppm (s, 2H): The methylene (

- 6.85 ppm (d, 2H): Aromatic protons ortho to the ether linkage.

- 7.25 ppm (d, 2H): Aromatic protons meta to the ether linkage (adjacent to Chlorine).

Infrared Spectroscopy (IR)[2][4]

-

1715 cm⁻¹: Strong Carbonyl (

) stretch.[1][2] -

1240 cm⁻¹: Aryl alkyl ether (

) stretch.[1][2] -

1090 cm⁻¹: Aryl chloride (

) band.[1][2]

Safety & Handling

-

Hazards: Likely an irritant to skin and eyes.[2] Toxic to aquatic life due to the chlorinated aromatic moiety.[2]

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

-

Disposal: Must be disposed of as halogenated organic waste.[2]

References

-

PrepChem. (n.d.).[2] Synthesis of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. Retrieved from [Link]

-

Rouchaud, J., & Meyer, J. (1982). Synthesis of the fungicide [14C]triadimefon. Journal of Labelled Compounds and Radiopharmaceuticals, 19(1), 111-116. Retrieved from [Link][1]

-

PubChem. (2023).[2] Compound Summary: Triadimefon.[2] National Library of Medicine.[2] Retrieved from [Link][1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Climbazole | C15H17ClN2O2 | CID 37907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Climbazole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. guidechem.com [guidechem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. EP2831161B1 - Fungicide formulations for plasticized pvc - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

Solubility Profile of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one in Organic Solvents: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one, a ketonic organic compound with potential applications in pharmaceutical and chemical synthesis. In the absence of extensive empirical data for this specific molecule, this guide establishes a predictive solubility framework based on the well-understood principles of "like dissolves like," and by drawing structural analogies to the related compound, climbazole. We will delve into the theoretical underpinnings of solubility, including the role of intermolecular forces and the utility of Hansen Solubility Parameters. Furthermore, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of solubility using the isothermal equilibrium shake-flask method. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of solute-solvent interactions to inform formulation, purification, and reaction chemistry.

Introduction: Understanding the Molecule and the Importance of Solubility

1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one is a molecule characterized by a ketone functional group, a chlorophenoxy moiety, and a bulky tert-butyl group. Its structure suggests a nuanced solubility behavior, with the polar carbonyl and ether groups contributing to potential interactions with polar solvents, while the aromatic ring and alkyl chain confer significant non-polar character.

The solubility of a compound is a critical physicochemical parameter that governs its behavior in various applications. In drug development, solubility directly impacts bioavailability and formulation strategies. In chemical synthesis, it is paramount for reaction kinetics, purification, and crystallization processes.[1] A thorough understanding of a compound's solubility in different organic solvents is therefore essential for its effective utilization.

Given the limited publicly available solubility data for 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one, this guide will leverage established chemical principles and data from the structurally similar antifungal agent, climbazole (1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one), to predict its solubility profile.[2][3][4][5] The primary structural difference is the absence of the polar imidazole group in our target molecule, which is expected to decrease its polarity and reduce its solubility in highly polar, protic solvents compared to climbazole.

Theoretical Framework for Solubility

The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[6] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

For 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one, the key intermolecular forces at play are:

-

Dipole-Dipole Interactions: The polar carbonyl group (C=O) creates a significant dipole moment, allowing for electrostatic interactions with other polar molecules.[7][8]

-

London Dispersion Forces: These are weak, temporary forces that arise from the random movement of electrons. The large, non-polar regions of the molecule (the chlorophenyl ring and the tert-butyl group) will primarily interact with non-polar solvents through these forces.

-

Hydrogen Bonding: While the molecule itself cannot act as a hydrogen bond donor, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, enabling it to interact with protic solvents like alcohols.[6][9][10]

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP) .[11][12] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

Predicted Solubility Profile

Based on the structural features of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one and the general solubility of ketones, a qualitative solubility profile can be predicted.[6][7][8][9]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carbonyl oxygen can act as a hydrogen bond acceptor with the solvent's hydroxyl group. The overall polarity is similar.[15] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions are expected between the solute's carbonyl group and the polar aprotic solvent.[15] |

| Non-Polar | Toluene, Hexane | Moderate to High | The significant non-polar regions of the molecule (chlorophenyl and tert-butyl groups) will interact favorably with non-polar solvents via London dispersion forces. |

| Halogenated | Dichloromethane, Chloroform | High | The presence of a chlorine atom on the phenyl ring suggests favorable interactions with other halogenated solvents. |

It is important to note that temperature can significantly affect solubility. For most solid organic compounds, solubility increases with increasing temperature.[16][17][18]

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

To obtain precise, quantitative solubility data, the isothermal equilibrium shake-flask method is a robust and widely accepted technique.[1][15][19]

Principle

An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Experimental Workflow

Caption: Workflow for determining solubility via the isothermal shake-flask method.

Detailed Protocol

-

Preparation:

-

Accurately dispense a known volume (e.g., 5.0 mL) of the desired organic solvent into several screw-capped glass vials.

-

Add an excess amount of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one to each vial. An excess is confirmed by the presence of undissolved solid at equilibrium.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.

-

-

Quantification:

-

The concentration of the solute in the filtered saturated solution can be determined by a suitable analytical method.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method. A calibration curve must be prepared using standard solutions of known concentrations.

-

Gravimetric Method: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling or decomposition point until a constant weight is achieved. The mass of the remaining solute is then used to calculate the solubility.[19]

-

-

-

Data Reporting:

-

Solubility is typically reported in units of mg/mL, g/L, or as a mole fraction at the specified temperature.

-

Discussion and Applications

The predicted solubility profile suggests that 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one is a versatile compound that can be dissolved in a range of common organic solvents. This broad solubility is advantageous for its use in various synthetic transformations, allowing for flexibility in solvent selection to optimize reaction conditions.

For purification, its predicted high solubility in non-polar solvents and moderate to high solubility in polar protic solvents suggests that techniques like anti-solvent crystallization could be effective. For instance, dissolving the compound in a good solvent like acetone and then adding a poor solvent like water could induce crystallization.

In the context of drug development, understanding its solubility in solvents like ethanol and isopropanol is crucial for the preparation of formulations for preclinical studies.

Conclusion

While empirical data for the solubility of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one is not widely published, a robust understanding of its likely behavior can be established through the application of fundamental chemical principles and by analogy to structurally related compounds. This guide has provided a theoretical framework for predicting its solubility, a detailed experimental protocol for its quantitative determination, and an analysis of the practical implications of its solubility profile. The information presented herein will empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating research and development efforts involving this compound.

References

-

Physical Properties of Aldehydes and Ketones. CK-12 Foundation. [Link]

-

Hansen solubility parameter. Wikipedia. [Link]

-

Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. [Link]

-

Physical Properties of Ketones and Aldehydes. OpenOChem Learn. [Link]

-

On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. [Link]

-

Hansen Solubility Parameters (HSP): 2 - Applications. American Coatings Association. [Link]

-

Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC. [Link]

-

Applications of the Hansen solubility parameter for cellulose. BioResources. [Link]

-

13.4: Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. [Link]

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

-

24.3 Physical Properties of Aldehydes and Ketones. Open Library Publishing Platform. [Link]

-

12.6: Properties of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

11 Use of Hansen Solubility Parameters to Identify Cleaning Applications for “Designer” Solvents. ResearchGate. [Link]

-

Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

-

Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K. ACS Publications. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

-

physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes. Doc Brown's Chemistry. [Link]

-

Solubility of Organic Compounds. [Link]

-

On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. [Link]

-

Thermodynamic modeling of gas solubility in ionic liquids using equations of state. [Link]

-

Why does the solubility of gases increase with temperature in an organic solvent?. Quora. [Link]

-

Climbazole (Ref: 106162). AERU. [Link]

-

Climbazole (CAS 38083-17-9): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]

-

CLIMBAZOLUM (CLIMBAZOLE). Ataman Kimya. [Link]

-

Climbazole. EU Pollinator Hub. [Link]

-

Climbazole, 1- (4-chlorophenoxy) -1- (1H-imidazol-1-yl) -3,3-Dimethyl-2-Butanone, 38083-17-9. Sinowin Chemical. [Link]

-

Solubility of Organic and Inorganic Chemicals in Selected Solvents.. [Link]

-

Synthesis of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. PrepChem.com. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Climbazole (Ref: 106162) [sitem.herts.ac.uk]

- 3. Climbazole CAS#: 38083-17-9 [m.chemicalbook.com]

- 4. scent.vn [scent.vn]

- 5. Climbazole | List view | EU Pollinator Hub [app.pollinatorhub.eu]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. paint.org [paint.org]

- 14. Applications of the Hansen solubility parameter for cellulose :: BioResources [bioresources.cnr.ncsu.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one: Synthesis, Characterization, and Context within Azole Fungicide Precursors

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, a molecule of significant interest as a potential intermediate in the synthesis of pharmacologically active compounds. While public domain data on its specific physicochemical characteristics is limited, this document consolidates available information on its synthesis and places it in the context of structurally related and commercially significant molecules.

Introduction and Strategic Importance

1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one is a ketone derivative featuring a chlorophenoxy ether linkage. Its structural motifs, particularly the 4-chlorophenoxy group and the tert-butyl ketone moiety, are present in a number of active pharmaceutical ingredients (APIs). A primary area of interest for this compound lies in its potential role as a precursor or building block for more complex molecules, such as azole-based antifungal agents. Understanding its synthesis and handling is a critical first step for researchers exploring new synthetic routes to these and other therapeutic agents.

Synthesis of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one

The preparation of the title compound can be achieved through a nucleophilic substitution reaction. A documented method involves the reaction of sodium 4-chlorophenolate with α-bromopinacolone (1-bromo-3,3-dimethylbutan-2-one)[1].

Causality Behind Experimental Choices:

-

Sodium 4-chlorophenolate : The sodium salt of 4-chlorophenol is used to increase the nucleophilicity of the phenoxide oxygen, facilitating the attack on the electrophilic carbon of α-bromopinacolone.

-

α-Bromopinacolone : This α-haloketone is an effective electrophile. The bromine atom is a good leaving group, and the adjacent carbonyl group activates the carbon-bromine bond towards substitution.

Experimental Protocol: Synthesis of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one

Materials:

-

Sodium 4-chlorophenolate

-

α-Bromopinacolone (1-bromo-3,3-dimethylbutan-2-one)

-

Anhydrous aprotic solvent (e.g., acetone, DMF)

-

Stirring apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium 4-chlorophenolate in a suitable anhydrous aprotic solvent.

-

To this solution, add an equimolar amount of α-bromopinacolone.

-

Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction (monitoring by TLC is recommended).

-

After cooling to room temperature, filter the mixture to remove the sodium bromide byproduct.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by a suitable method, such as recrystallization or column chromatography, to yield pure 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one.

Physicochemical Characteristics

| Property | 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone | Climbazole |

| CAS Number | 57000-78-9[2][3][4] | 38083-17-9[5][6] |

| Molecular Formula | C12H14Cl2O2[2][3][4] | C15H17ClN2O2[5] |

| Molecular Weight | 261.14 g/mol [2] | 292.76 g/mol [5] |

| Appearance | White to light yellow powder[2] | White to off-white solid |

| Boiling Point | 126.2 °C[3] | Not available |

| IUPAC Name | 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one[4] | 1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one[6] |

Analytical Characterization

The structural elucidation and purity assessment of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one would typically involve a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would confirm the presence of the aromatic protons of the chlorophenoxy group, the singlet for the tert-butyl group, and the methylene protons adjacent to the carbonyl and ether linkage.

-

Infrared (IR) Spectroscopy : Key vibrational bands would be expected for the C=O stretch of the ketone, the C-O-C stretch of the ether, and the C-Cl stretch of the chlorophenyl group.

-

Mass Spectrometry (MS) : This would determine the molecular weight of the compound and provide fragmentation patterns useful for structural confirmation.

-

High-Performance Liquid Chromatography (HPLC) : An appropriate HPLC method would be developed to assess the purity of the synthesized compound.

Context and Structurally Related Compounds

The true significance of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is best understood by examining its relationship to more complex, commercially relevant molecules.

1-Chloro-1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone

This chlorinated analog is a known pharmaceutical intermediate[2]. The addition of a chlorine atom at the alpha position to the ketone provides a reactive site for further functionalization, for example, through nucleophilic substitution.

Climbazole

Climbazole is a widely used topical antifungal agent, particularly in anti-dandruff shampoos. Its synthesis can involve the reaction of a "cloroecther ketone" with imidazole[7][8]. It is highly probable that a chlorinated derivative of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one serves as this key precursor.

The structural similarity highlights the potential pathway from the title compound to a valuable API.

Experimental and Synthetic Workflow Diagrams

The following diagrams illustrate the synthetic pathway to 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one and a conceptual workflow for its analysis.

Caption: Synthetic workflow for 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one.

Caption: Analytical workflow for product characterization.

Conclusion for the Research Professional

While 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is not as extensively characterized in public literature as some of its derivatives, its synthesis is straightforward. Its primary value for the research and drug development community lies in its potential as a key intermediate. The structural relationship to the antifungal agent Climbazole suggests that modifications of this core structure, such as halogenation at the alpha-position followed by substitution with azole moieties, represent a viable strategy for the development of new therapeutic candidates. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further investigate this versatile chemical building block.

References

Sources

- 1. prepchem.com [prepchem.com]

- 2. High Qualiy 1-(4-CHLOROPHENOXY)-3,3-DIMETHYL-1-CHLORO-2-BUTANONE Supplier, CasNo.57000-78-9 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 3. 57000-78-9 1-(4-CHLOROPHENOXY)-3,3-DIMETHYL-1-CHLORO-2-BUTANONE [chemsigma.com]

- 4. echemi.com [echemi.com]

- 5. Climbazole - 1-(4-Chlorophenoxy)-1-(imidazol-1-yl)-3,3-dimethylbutan-2-one [sigmaaldrich.com]

- 6. CAS RN 38083-17-9 | Fisher Scientific [fishersci.com]

- 7. CN100532366C - Synthesis method of climbazole - Google Patents [patents.google.com]

- 8. Climbazole (Ref: 106162) [sitem.herts.ac.uk]

An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbonyl group in the ketone 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one. This molecule, a key intermediate in the synthesis of the antifungal agent Climbazole[1][2][3], possesses a unique combination of steric and electronic features that significantly influence the behavior of its ketone functionality. This document will explore the interplay of these factors and predict the compound's reactivity in various fundamental organic reactions. Detailed experimental protocols and mechanistic visualizations are provided to offer both theoretical understanding and practical guidance for researchers in synthetic and medicinal chemistry.

Introduction: Structural and Electronic Landscape

1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one presents a fascinating case study in carbonyl reactivity. The central ketone group is flanked by two substituents with opposing electronic and steric characteristics: a bulky, electron-donating tert-butyl group and an electron-withdrawing 4-chlorophenoxy group. Understanding the influence of these moieties is paramount to predicting and controlling the outcome of chemical transformations.

The carbonyl group itself is inherently polar, with the electronegative oxygen atom drawing electron density from the carbon, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[4] The substituents attached to the carbonyl carbon modulate this inherent reactivity.

The Steric Shield: The Tert-Butyl Group

The most prominent feature of the molecule is the sterically demanding tert-butyl group.[5][6][7] This group, with its three methyl substituents, creates a significant steric shield around one side of the carbonyl carbon. This hindrance can impede the approach of nucleophiles, potentially slowing down reaction rates or favoring attack from the less hindered face.[5][8] In reactions sensitive to steric bulk, such as those involving large nucleophiles or transition states with significant crowding, the tert-butyl group is expected to play a dominant role.[9][10][11]

The Electronic Influence: The 4-Chlorophenoxy Group

The 4-chlorophenoxy group exerts a more nuanced electronic effect. The oxygen atom, through its lone pairs, can donate electron density to the carbonyl group via resonance. However, the presence of the electronegative chlorine atom on the phenyl ring has an electron-withdrawing inductive effect. This push-and-pull of electron density will influence the electrophilicity of the carbonyl carbon. Generally, electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more reactive towards nucleophiles.[12]

The overall electronic effect is a balance between these opposing forces. The net result will determine the inherent reactivity of the carbonyl carbon towards nucleophilic attack.

Nucleophilic Addition Reactions: A Mechanistic Overview

The most characteristic reaction of aldehydes and ketones is nucleophilic addition.[4][13][14][15][16] This reaction can be catalyzed by either acid or base.

-

Base-catalyzed nucleophilic addition: A strong nucleophile directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[17]

-

Acid-catalyzed nucleophilic addition: The carbonyl oxygen is first protonated by an acid, which increases the electrophilicity of the carbonyl carbon, allowing weaker nucleophiles to attack.[17]

The reactivity of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one in these reactions will be dictated by the interplay of the steric hindrance from the tert-butyl group and the electronic effects of the 4-chlorophenoxy group.

Reduction to an Alcohol

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis.[18][19][20] Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[20][21]

Given the steric hindrance of the tert-butyl group, the choice of reducing agent could influence the reaction rate. Sodium borohydride is a milder reducing agent and may react more slowly than the more reactive lithium aluminum hydride.[19]

Table 1: Predicted Outcomes of Carbonyl Reduction

| Reducing Agent | Solvent | Expected Product | Predicted Reactivity |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-ol | Moderate to slow, due to steric hindrance. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-ol | Faster reaction, as LiAlH₄ is a more potent reducing agent. |

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolve 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one (1 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) in small portions.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Grignard and Organolithium Reactions

The addition of Grignard reagents or organolithium reagents to ketones is a powerful method for forming carbon-carbon bonds and generating tertiary alcohols.[13] The steric hindrance of the tert-butyl group will be a major factor in these reactions. Bulky Grignard or organolithium reagents may react very slowly or not at all.

Diagram: Nucleophilic Addition of a Grignard Reagent

Caption: Mechanism of Grignard reagent addition to a ketone.

Wittig Reaction

The Wittig reaction converts ketones into alkenes using a phosphonium ylide (Wittig reagent).[9][22][23] While generally a robust reaction, sterically hindered ketones can be challenging substrates.[9][10][11][23] The reaction with 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one is expected to be slow, and the choice of ylide will be critical. Unstabilized ylides are generally more reactive and may be necessary to achieve a reasonable yield.[22]

Experimental Protocol: Wittig Olefination

-

Prepare the Wittig reagent in situ by adding a strong base (e.g., n-butyllithium) to a suspension of the corresponding phosphonium salt in dry THF at low temperature.

-

Add a solution of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one in dry THF to the ylide solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the resulting alkene by column chromatography.

Reactions at the α-Carbon: Enolate Formation and Reactivity

The presence of α-hydrogens in 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one allows for the formation of an enolate anion under basic conditions.[24][25][26][27][28] However, the molecule has two different α-carbons, one adjacent to the tert-butyl group and the other adjacent to the 4-chlorophenoxy group.

Due to the extreme steric hindrance of the tert-butyl group, deprotonation at the α-carbon on that side of the carbonyl is highly unlikely. Therefore, enolate formation will exclusively occur at the methylene carbon adjacent to the 4-chlorophenoxy group.

Aldol Reaction

The enolate of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one can act as a nucleophile in an aldol reaction, attacking the carbonyl group of another aldehyde or ketone.[24] Given the steric bulk of the enolate, it is expected to be a selective nucleophile, reacting preferentially with less hindered electrophiles like formaldehyde or other simple aldehydes.

Diagram: Enolate Formation and Aldol Addition

Caption: General scheme for enolate formation and subsequent aldol addition.

Conclusion

The reactivity of the carbonyl group in 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one is a finely tuned balance of steric and electronic effects. The formidable steric hindrance of the tert-butyl group is the dominant factor, significantly influencing the accessibility of the carbonyl carbon to nucleophiles and directing enolate formation to the less hindered α-carbon. The electronic contribution of the 4-chlorophenoxy group modulates the inherent electrophilicity of the carbonyl, but its impact is often overshadowed by the steric demands of the tert-butyl moiety.

This guide provides a foundational understanding for researchers working with this molecule and similar sterically encumbered ketones. The provided protocols and mechanistic insights serve as a starting point for the rational design of synthetic strategies and for predicting the outcomes of various chemical transformations. A thorough appreciation of these principles is essential for the successful application of this compound in drug development and other areas of chemical research.

References

-

Alcohol synthesis by carbonyl compound reduction - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved February 25, 2026, from [Link]

-

Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved February 25, 2026, from [Link]

-

University of Liverpool. (n.d.). Lecture 4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved February 25, 2026, from [Link]

-

Wikipedia. (2023, December 29). Carbonyl reduction. Retrieved February 25, 2026, from [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved February 25, 2026, from [Link]

-

Wikipedia. (2024, February 14). Wittig reaction. Retrieved February 25, 2026, from [Link]

-

Imperial College London. (n.d.). Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones - Ch.imperial. Retrieved February 25, 2026, from [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved February 25, 2026, from [Link]

-

KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. Retrieved February 25, 2026, from [Link]

-

Chemguide. (n.d.). nucleophilic addition - carbonyl compounds and hydrogen cyanide. Retrieved February 25, 2026, from [Link]

-

Michigan State University. (n.d.). Carbonyl Reactivity. Retrieved February 25, 2026, from [Link]

-

JoVE. (n.d.). Aldehydes and Ketones: Nucleophilic Addition to C=O. Retrieved February 25, 2026, from [Link]

-

A-Level Chemistry. (2022, April 18). Aldehydes and Ketones - Reactivity of Carbonyl Compunds. Retrieved February 25, 2026, from [Link]

-

L.S. College, Muzaffarpur. (2020, October 15). Wittig reaction. Retrieved February 25, 2026, from [Link]

-

OpenStax. (2023, September 20). 17.4 Alcohols from Carbonyl Compounds: Reduction - Organic Chemistry. Retrieved February 25, 2026, from [Link]

-

JoVE. (2023, April 30). Video: Nucleophilic Addition to the Carbonyl Group: General Mechanism. Retrieved February 25, 2026, from [Link]

-

BYJU'S. (2019, February 19). Wittig Reaction. Retrieved February 25, 2026, from [Link]

-

Chemguide. (2015, November 15). reduction of aldehydes and ketones. Retrieved February 25, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. Retrieved February 25, 2026, from [Link]

-

Weebly. (n.d.). Stereochemistry of the carbonyl group - Chemistry Revision Site. Retrieved February 25, 2026, from [Link]

-

ChemRxiv. (2024, January 16). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved February 25, 2026, from [Link]

-

Making Molecules. (2024, February 26). An Introduction to Enols & Enolates. Retrieved February 25, 2026, from [Link]

-

Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved February 25, 2026, from [Link]

-

Jack Westin. (n.d.). Enolates - Organic Chemistry. Retrieved February 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Climbazole. PubChem Compound Database. Retrieved February 25, 2026, from [Link]

-

IQCC - UdG. (2024, June 6). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. Retrieved February 25, 2026, from [Link]

-

Chemistry LibreTexts. (2021, July 31). 17.2: Enolization of Aldehydes and Ketones. Retrieved February 25, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(4-chlorophenoxy)-2,2-dimethyl-butan-3-one. Retrieved February 25, 2026, from [Link]

- Google Patents. (n.d.). CN100532366C - Synthesis method of climbazole.

-

Canadian Science Publishing. (1972). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Canadian Journal of Chemistry, 51(1), 17-25. [Link]

-

National Center for Biotechnology Information. (n.d.). (4-Chlorophenoxy)acetic acid. PubChem Compound Database. Retrieved February 25, 2026, from [Link]

-

Francis Academic Press. (2020). Study of Electronic Effect in Organic Reactions Introduction. International Journal of New Developments in Engineering and Society, 4(1), 28-32. [Link]

-

University of Hertfordshire. (n.d.). (4-chlorophenoxy)acetic acid. AERU. Retrieved February 25, 2026, from [Link]

-

ResearchGate. (2022, March 21). The Electrochemical Detection of 4-chloro-2-methylphenoxyacetic Acid (MCPA) Using a Simple Activated Glassy Carbon Electrode. Retrieved February 25, 2026, from [Link]

Sources

- 1. Climbazole | C15H17ClN2O2 | CID 37907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN100532366C - Synthesis method of climbazole - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - IQCC [iqcc.udg.edu]

- 8. Stereochemistry of the carbonyl group - Chemistry Revision Site [ueache.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. byjus.com [byjus.com]

- 12. carbonyl addition [employees.csbsju.edu]

- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. ch.ic.ac.uk [ch.ic.ac.uk]

- 16. studymind.co.uk [studymind.co.uk]

- 17. Video: Nucleophilic Addition to the Carbonyl Group: General Mechanism [jove.com]

- 18. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]

- 19. Carbonyl reduction - Wikipedia [en.wikipedia.org]

- 20. 17.4 Alcohols from Carbonyl Compounds: Reduction - Organic Chemistry | OpenStax [openstax.org]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 23. Wittig reaction - Wikipedia [en.wikipedia.org]

- 24. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 25. An Introduction to Enols & Enolates — Making Molecules [makingmolecules.com]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. jackwestin.com [jackwestin.com]

- 28. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note & Synthesis Protocol: 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one

Abstract: This document provides a comprehensive guide for the laboratory synthesis of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one. This ketone is a key intermediate in the synthesis of various compounds, including the antifungal agent Climbazole. The primary synthesis route detailed herein is the Williamson ether synthesis, a robust and widely applied method for forming ethers. This guide will cover the underlying chemical principles, a detailed step-by-step protocol, reagent specifications, safety considerations, and methods for purification and characterization.

Introduction and Scientific Background

1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one is a valuable chemical intermediate. Its synthesis is most effectively achieved through the Williamson ether synthesis, a cornerstone of organic chemistry developed by Alexander Williamson in 1850.[1][2] This SN2 reaction involves the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide or other substrate with a suitable leaving group.[1][2][3]

In this specific application, the sodium salt of 4-chlorophenol (sodium 4-chlorophenolate) acts as the nucleophile, attacking the electrophilic carbon of an α-haloketone, typically 1-bromo-3,3-dimethylbutan-2-one (also known as α-bromopinacolone).[4] The choice of a primary halide is critical, as secondary and tertiary halides tend to favor elimination reactions, reducing the yield of the desired ether product.[1][3]

Reaction Mechanism and Rationale

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:

-

Deprotonation: 4-chlorophenol, being weakly acidic, is deprotonated by a strong base (e.g., sodium hydroxide or sodium hydride) to form the more nucleophilic sodium 4-chlorophenolate.

-

Nucleophilic Attack: The resulting phenoxide ion attacks the carbon atom bonded to the bromine in 1-bromo-3,3-dimethylbutan-2-one. This occurs in a concerted step where the C-O bond forms as the C-Br bond breaks.[2]

-

Product Formation: The reaction yields the target ether, 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one, and a salt byproduct (e.g., sodium bromide).

The diagram below illustrates the overall reaction workflow.

Caption: Workflow for the synthesis of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one.

Materials and Reagents

It is imperative to use reagents of appropriate purity to ensure a high yield and minimize side reactions.

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Recommended Purity | Supplier Example |

| 4-Chlorophenol | 106-48-9 | 128.56 | ≥99% | Sigma-Aldrich |

| 1-Bromo-3,3-dimethylbutan-2-one | 5469-26-1 | 193.08 | ≥97% | TCI America |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ≥98% (pellets) | Fisher Scientific |

| Toluene | 108-88-3 | 92.14 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous | VWR |

Detailed Synthesis Protocol

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. 4-Chlorophenol is toxic and corrosive. 1-Bromo-3,3-dimethylbutan-2-one is a lachrymator.

Step 1: Preparation of Sodium 4-chlorophenolate

-

To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 1.0 L of toluene.

-

Add 128.5 g (1.0 mol) of 4-chlorophenol to the toluene and stir until dissolved.

-

Carefully add 40.0 g (1.0 mol) of sodium hydroxide pellets to the solution.

-

Heat the mixture to reflux (approx. 110°C) and continue stirring. Water will be formed during the reaction and can be removed using a Dean-Stark apparatus to drive the reaction to completion. Reflux for approximately 2-3 hours or until no more water is collected.

-

Cool the resulting suspension of sodium 4-chlorophenolate in toluene to approximately 60°C.

Step 2: Williamson Ether Synthesis

-

While maintaining the temperature at 60°C, slowly add 193.1 g (1.0 mol) of 1-bromo-3,3-dimethylbutan-2-one to the stirred suspension of sodium 4-chlorophenolate over a period of 1 hour. An exothermic reaction will occur. Use an ice bath to maintain the temperature between 60-70°C.

-

After the addition is complete, continue stirring the mixture at 70°C for an additional 3-4 hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

Step 3: Workup and Isolation

-

Cool the reaction mixture to room temperature. A precipitate of sodium bromide will be present.

-

Add 500 mL of water to the flask and stir vigorously for 15 minutes to dissolve the sodium bromide.

-

Transfer the mixture to a 2 L separatory funnel. Separate the organic (toluene) layer from the aqueous layer.

-

Wash the organic layer twice with 250 mL of 5% sodium hydroxide solution to remove any unreacted 4-chlorophenol.

-

Wash the organic layer twice with 250 mL of water to remove residual base.

-

Dry the toluene phase over anhydrous magnesium sulfate.[4]

-

Filter the drying agent and wash the filter cake with a small amount of fresh toluene.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

Step 4: Purification

-

The resulting crude product, a yellowish oil or low-melting solid, can be purified by vacuum distillation.[4]

-

Alternatively, the product can be purified by recrystallization from a suitable solvent like hexane or ethanol/water mixture.

-

The final product should be a white to off-white crystalline solid.

Characterization and Expected Results

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₂H₁₅ClO₂ |

| Molecular Weight | 226.70 g/mol |

| Melting Point | Approx. 45-48 °C |

| Boiling Point | Approx. 161-163 °C at 0.1 mmHg[4] |

| Expected Yield | 65-80% |

The structure of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling

Hazard Identification:

-

1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one: While specific data is limited, related compounds like Climbazole are harmful if swallowed and very toxic to aquatic life.[5][6][7] Handle with care.

-

4-Chlorophenol: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

-

1-Bromo-3,3-dimethylbutan-2-one: Causes skin and eye irritation. Lachrymator.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled. May cause drowsiness or dizziness.

Handling and Storage:

-

Always work in a chemical fume hood.[8]

-

Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[8]

-

Store reagents and the final product in tightly sealed containers in a cool, dry, and well-ventilated area away from ignition sources.[8]

-

Dispose of chemical waste in accordance with local, regional, and national regulations.[5][7]

The diagram below outlines the logical flow of safety and handling procedures.

Caption: Key safety and handling procedures for the synthesis protocol.

References

-

PrepChem. (n.d.). Synthesis of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. Retrieved from PrepChem.com. [Link]

- Safety data sheet. (2023, January 11). 1-(4-Chlorophenoxy)-1-(imidazol-1-yl)-3,3-dimethylbutan-2-one.

-

PrepChem. (n.d.). Synthesis of 1-bromo-4-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one. Retrieved from PrepChem.com. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, February 5). 2-Butanone, 1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3- dimethyl-: Human health tier II assessment. Retrieved from AICIS. [Link]

- Google Patents. (n.d.). CN100532366C - Synthesis method of climbazole.

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from Chemistry Steps. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

-

PharmaCompass. (n.d.). Climbazole | Drug Information, Uses, Side Effects, Chemistry. Retrieved from PharmaCompass.com. [Link]

- Google Patents. (n.d.). CN107501189A - A kind of preparation method of high-purity climbazole.

-

LKT Laboratories, Inc. (n.d.). Safety Data Sheet. Retrieved from Amazon S3. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]

Sources

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. bg.cpachem.com [bg.cpachem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. fishersci.com [fishersci.com]

HPLC method development for detection of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one

Application Note: HPLC-UV Method Development for 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one

Executive Summary & Scope

Analyte: 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one (CAS: 24473-06-1) Common Aliases: Triadimefon Intermediate A, Climbazole Ketone.[1] Application: Critical Quality Attribute (CQA) analysis for azole fungicide synthesis.

This protocol details the development of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one .[1] As a primary intermediate in the synthesis of Triadimefon and Climbazole, the purity of this compound directly impacts the yield and safety profile of the final pharmaceutical/agrochemical product.

The Analytical Challenge: The synthesis typically involves the alkylation of 4-chlorophenol with 1-bromo-3,3-dimethylbutan-2-one (bromopinacolone).[1][2] Therefore, the method must resolve the highly hydrophobic target ketone from the polar phenolic starting material and potential bis-alkylated side products.

Physicochemical Context & Method Strategy

To design a robust method, we must first understand the molecular behavior of the analyte and its matrix.

| Property | Value / Characteristic | Impact on HPLC Method |

| Structure | 4-Cl-Ph-O-CH₂-C(=O)-C(CH₃)₃ | Aromatic ether linkage with a bulky lipophilic tail.[1] |

| Hydrophobicity | LogP ~ 3.2 - 3.5 (Est.)[1] | Requires a C18 stationary phase for adequate retention. |

| Chromophore | Chlorophenoxy moiety | |

| pKa | Non-ionizable (Target) / ~9.4 (Impurity: 4-Chlorophenol) | Mobile phase pH must be acidic (< 4.[1]0) to keep phenolic impurities protonated, preventing peak tailing. |

Diagram 1: Synthetic Pathway & Impurity Logic

This diagram illustrates the origin of impurities that the HPLC method must resolve.

Caption: Synthesis pathway highlighting the polarity difference between the phenolic starting material and the hydrophobic target ketone.

Optimized Chromatographic Conditions

Based on the physicochemical properties, the following conditions provide baseline separation with a resolution (

Instrument Parameters

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex).[1]

-

Dimensions: 150 mm x 4.6 mm, 5 µm (or 3.5 µm for higher resolution).

-

Why: The bulky tert-butyl group requires a high surface area carbon load for stable interaction.[1]

-

-

Detector: UV-Vis / DAD at 225 nm .[1]

-

Note: 280 nm is more selective for the aromatic ring but less sensitive. Use 225 nm for trace impurity analysis.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C (Controlled to ensure retention time reproducibility).

-

Injection Volume: 10 µL.

Mobile Phase Composition

-

Solvent A: 0.1% Phosphoric Acid (

) in Water (Milli-Q).[1] -

Solvent B: Acetonitrile (HPLC Grade).

Rationale: The phosphoric acid suppresses the ionization of residual 4-chlorophenol (

Gradient Program

A gradient is recommended over isocratic elution to prevent the accumulation of highly lipophilic side products on the column.

| Time (min) | % Solvent A (Aq. Acid) | % Solvent B (ACN) | Event |

| 0.0 | 60 | 40 | Initial equilibration |

| 2.0 | 60 | 40 | Isocratic hold (elute polar impurities) |

| 12.0 | 10 | 90 | Linear ramp to elute Target |

| 15.0 | 10 | 90 | Wash step (remove dimers) |

| 15.1 | 60 | 40 | Return to initial |

| 20.0 | 60 | 40 | Re-equilibration |

Detailed Experimental Protocol

Step 1: Preparation of Solutions

1. Diluent Preparation:

-

Mix Acetonitrile : Water (50:50 v/v).

-

Why: Matches the initial mobile phase strength to prevent "solvent shock" and peak distortion.

2. Standard Stock Solution (1000 ppm):

-

Weigh accurately 50.0 mg of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one Reference Standard.

-

Transfer to a 50 mL volumetric flask.

-

Dissolve in 100% Acetonitrile (sonicate for 2 mins if necessary).

-

Dilute to volume with Acetonitrile.

3. Working Standard (100 ppm):

-

Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask.

-

Dilute to volume with Diluent (50:50 ACN/Water).

-

Stability:[1][3] Stable for 48 hours at room temperature; 7 days at 4°C.

4. System Suitability Solution (SST):

-

Spike the Working Standard with 4-chlorophenol to a concentration of 10 ppm.

-

Purpose: This solution validates the resolution between the starting material and the product.

Step 2: System Suitability Testing (SST)

Before running samples, inject the SST solution 5 times. The method is valid only if:

-

Resolution (

): > 2.0 between 4-Chlorophenol (approx. RT 4.5 min) and Target (approx. RT 10.5 min). -

Tailing Factor (

): 0.8 – 1.2 for the target peak. -

RSD (Area): < 1.0% for the target peak (n=5).

Diagram 2: Analytical Workflow

Visualizing the operational flow from preparation to data reporting.

Caption: Step-by-step decision matrix for routine analysis of the intermediate.

Troubleshooting & Critical Considerations

-

Ghost Peaks: If you observe peaks appearing in the blank after a sample run, it is likely the "bis-phenoxy" impurity eluting from a previous injection.

-

Solution: Extend the gradient "Wash Step" (90% ACN) to 5 minutes.

-

-

Peak Broadening: The tert-butyl group creates steric bulk.[1] If peaks are broad, increase column temperature to 40°C to improve mass transfer kinetics.

-

Detection Limits:

-

LOD (Limit of Detection): ~0.05 ppm (at 225 nm).

-

LOQ (Limit of Quantitation): ~0.15 ppm.

-

References

-

World Health Organization (WHO). (2004). Pesticide Residues in Food – 2004: Triadimenol and Triadimefon. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). 2-Butanone, 1-(4-chlorophenoxy)-3,3-dimethyl- Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]

-

SIELC Technologies. (2025). HPLC Method for Separation of Climbazole (Structurally Similar Analog). Retrieved from [Link]

-

Paz-Alvarez, M., et al. (2018).[1][5] Development and validation of HPLC method for Climbazole. UCL Discovery. Retrieved from [Link]

Sources

- 1. CAS 66346-01-8: 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone [cymitquimica.com]

- 2. Synthesis of the fungicide (/sup 14/C)triadimefon (Journal Article) | ETDEWEB [osti.gov]

- 3. usbio.net [usbio.net]

- 4. 2-Butanone, 1-(4-chlorophenoxy)-3,3-dimethyl- [webbook.nist.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Catalytic Pathways to 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one: An Application and Protocol Guide

Introduction: The Significance of α-Aryloxy Ketones

1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one is a member of the α-aryloxy ketone class of molecules, which are pivotal structural motifs in medicinal chemistry and materials science. The incorporation of an aryloxy group adjacent to a carbonyl functionality can impart a range of desirable physicochemical and biological properties. This guide provides a detailed exploration of the catalytic procedures for the synthesis of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one, offering in-depth protocols and mechanistic insights for researchers, scientists, and professionals in drug development. Our focus will be on robust and scalable catalytic methods that offer high efficiency and selectivity.

Synthetic Strategy: The Williamson Ether Synthesis and its Catalytic Enhancement

The most direct and widely employed route to 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one is a variation of the classic Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by a phenoxide. In this specific case, the reaction proceeds between 4-chlorophenoxide and a suitable derivative of 3,3-dimethylbutan-2-one, typically an α-halo ketone such as 1-chloro- or 1-bromo-3,3-dimethylbutan-2-one (also known as α-chloropinacolone or α-bromopinacolone).

While the classical Williamson synthesis can be performed with a stoichiometric amount of a strong base to generate the phenoxide, catalytic methods offer significant advantages in terms of reaction rate, yield, and milder reaction conditions. Phase Transfer Catalysis (PTC) has emerged as a particularly effective strategy for this transformation.[4][5][6]

Mechanism of Phase Transfer Catalyzed Williamson Ether Synthesis

Phase transfer catalysis facilitates the reaction between reactants located in different immiscible phases (typically an aqueous phase and an organic phase). In the synthesis of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one, the 4-chlorophenol is deprotonated by a base (e.g., NaOH) in the aqueous phase to form the sodium 4-chlorophenoxide. The phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), then transports the phenoxide anion from the aqueous phase to the organic phase where the 1-halo-3,3-dimethylbutan-2-one is dissolved. This "naked" and highly reactive phenoxide in the organic phase readily undergoes an S(_N)2 reaction with the alkyl halide to form the desired ether product. The catalyst cation then returns to the aqueous phase to repeat the cycle.[7][8]

Catalytic Protocol 1: Phase Transfer Catalyzed Synthesis of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one

This protocol details a robust and efficient method for the synthesis of the target molecule utilizing phase transfer catalysis.

Materials and Reagents:

-

4-Chlorophenol

-

1-Chloro-3,3-dimethylbutan-2-one (α-chloropinacolone)

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer/hotplate

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorophenol (1.0 equivalent) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 - 0.10 equivalents) in toluene.

-

Base Addition: Prepare a 50% (w/v) aqueous solution of sodium hydroxide. Add the NaOH solution to the reaction mixture with vigorous stirring.

-

Substrate Addition: To the biphasic mixture, add 1-chloro-3,3-dimethylbutan-2-one (1.0 - 1.2 equivalents) dropwise.

-

Reaction: Heat the reaction mixture to 80-90°C and maintain vigorous stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one as a pure compound.

Workflow Diagram:

Caption: Experimental workflow for the phase transfer catalyzed synthesis.

Alternative Catalytic Approaches

While phase transfer catalysis is a highly effective method, other catalytic systems can also be considered for the synthesis of α-aryloxy ketones.

Palladium-Catalyzed α-Arylation of Ketones

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-C and C-O bonds. The α-arylation of ketones, a reaction pioneered by Buchwald and Hartwig, could be adapted for the synthesis of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one.[5] This would involve the reaction of an enolate of 3,3-dimethylbutan-2-one (pinacolone) with a suitable 4-chlorophenyl electrophile, such as 4-chlorophenyl bromide or triflate, in the presence of a palladium catalyst and a suitable phosphine ligand.

A general representation of the catalytic cycle is shown below:

Caption: Generalized catalytic cycle for Palladium-catalyzed α-arylation of ketones.

This approach offers the potential for a broad substrate scope; however, it often requires more specialized and expensive catalysts and ligands compared to phase transfer catalysis.

Organocatalysis

In recent years, organocatalysis has emerged as a powerful strategy in organic synthesis. For the synthesis of α-aryloxy ketones, an organocatalytic approach could potentially involve the activation of the ketone or the phenol component by a chiral or achiral small organic molecule. For instance, an enamine-based activation of 3,3-dimethylbutan-2-one could facilitate its reaction with an electrophilic source of the 4-chlorophenoxy group. While specific protocols for the synthesis of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one using organocatalysis are not yet widely reported, this remains an active area of research with the potential for developing novel, metal-free synthetic routes.[9][10]

Comparative Analysis of Catalytic Procedures

| Catalytic Method | Catalyst | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Advantages | Disadvantages |

| Phase Transfer Catalysis | Tetrabutylammonium bromide (TBAB) | 4-Chlorophenol, 1-Chloro-3,3-dimethylbutan-2-one, NaOH | 80-90 | 4-8 | 85-95 | Inexpensive catalyst, mild conditions, simple work-up | Requires vigorous stirring for efficient phase mixing |

| Palladium-Catalyzed α-Arylation | Pd(OAc)₂ / Phosphine Ligand | 3,3-Dimethylbutan-2-one, 4-Chlorophenyl bromide, Strong Base | 80-120 | 12-24 | 70-90 | Broad substrate scope, high functional group tolerance | Expensive catalysts and ligands, requires inert atmosphere |

| Organocatalysis | Chiral/Achiral Amine | 3,3-Dimethylbutan-2-one, Electrophilic 4-chlorophenoxy source | 25-60 | 24-72 | Variable | Metal-free, potential for asymmetric synthesis | Longer reaction times, catalyst development ongoing |

Conclusion and Future Perspectives

The synthesis of 1-(4-Chlorophenoxy)-3,3-dimethylbutan-2-one is most efficiently achieved through a Williamson ether synthesis, with phase transfer catalysis being a highly practical and scalable catalytic method. This approach offers high yields under relatively mild conditions using inexpensive and readily available materials. While palladium-catalyzed methods and emerging organocatalytic strategies present viable alternatives with their own unique advantages, phase transfer catalysis remains the method of choice for many applications due to its operational simplicity and cost-effectiveness. Future research in this area may focus on the development of even more active and selective catalysts, including recyclable and heterogeneous catalysts, to further enhance the sustainability and efficiency of α-aryloxy ketone synthesis.

References

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

- Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society, 122(7), 1360–1370.

- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.

-

PrepChem.com. (n.d.). Synthesis of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. [Link]

- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

- Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.

- Fedoryński, M. (2011). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. Acta Poloniae Pharmaceutica, 68(5), 647-653.

-

CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.

- Sardini, S. R., & Stoltz, B. M. (2015). Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses, 92, 247-260.

- Shahare, H. V., et al. (2009). Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. Research Journal of Pharmacy and Technology.

-

PrepChem.com. (n.d.). Synthesis of 1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one. [Link]

-

Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

- Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211.

- Biomedical Journal of Scientific & Technical Research. (2022).

- Paras, N. A., & MacMillan, D. W. C. (2002). The enantioselective organocatalytic 1,4-addition of electron-rich benzenes to alpha,beta-unsaturated aldehydes. Journal of the American Chemical Society, 124(27), 7894–7895.

- Singh, A. K., et al. (2023).

-

DSpace@MIT. (n.d.). Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazole. [Link]

- Wang, Z., et al. (2015). Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(1), 1033.

- Cacchi, S., & Fabrizi, G. (2011).

- Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjug

- Beilstein Journal of Organic Chemistry. (2012).

- ResearchGate. (n.d.). Enantioselective Organocatalytic Four‐Atom Ring Expansion of Cyclobutanones: Synthesis of Benzazocinones.

-